2-Quinoxalin-2-ylethylamine
Description
Historical Perspectives and Evolution of Quinoxaline (B1680401) Chemistry
The story of quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, began in 1884 with its first synthesis by Korner and Hinsberg. encyclopedia.pub Initially of academic interest, the therapeutic potential of quinoxaline derivatives soon became apparent. encyclopedia.pubwikipedia.org Over the decades, research has revealed a wide spectrum of biological activities associated with the quinoxaline scaffold, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. pharmacophorejournal.comwisdomlib.orgpharmacophorejournal.com
The synthesis of quinoxaline and its derivatives has also evolved significantly. Traditional methods, such as the condensation of o-phenylenediamine (B120857) with 1,2-dicarbonyl compounds, have been supplemented by modern techniques like microwave-assisted and metal-catalyzed synthesis, offering improved yields and more environmentally friendly processes. encyclopedia.pubwisdomlib.orgmtieat.org This continuous development in synthetic methodology has facilitated the exploration of a vast chemical space for quinoxaline-based compounds. mtieat.org
Significance of Ethylamine (B1201723) Moiety in Medicinal Chemistry and Neurobiology
The ethylamine moiety, with its characteristic CH3CH2NH2 structure, is a fundamental building block in a multitude of biologically active molecules. wikipedia.org It is a component of numerous natural products, including alkaloids and endogenous catecholamines, and plays a crucial role in the function of various neurotransmitters. bohrium.com
In medicinal chemistry, the ethylamine scaffold is a key feature in many drugs targeting the central nervous system. beilstein-journals.org Its ability to interact with a variety of receptors and transporters, such as adrenergic, dopamine (B1211576), and serotonin (B10506) receptors, makes it a valuable component in the design of psychoactive and neurological drugs. bohrium.comontosight.ai The ethylamine side chain can influence a compound's solubility, basicity, and ability to cross the blood-brain barrier, all of which are critical pharmacokinetic properties. ontosight.aiscribd.com Furthermore, modifications to the ethylamine portion of a molecule can significantly impact its potency and selectivity for specific biological targets. nih.gov
Rationale for Investigating 2-Quinoxalin-2-ylethylamine as a Hybrid Structure
The investigation of this compound is driven by the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel properties. In this case, the rationale is to leverage the broad-spectrum biological activity of the quinoxaline core and the significant neurobiological and medicinal properties of the ethylamine moiety.
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound encompasses a range of scientific objectives. A primary focus is on the synthesis and characterization of this and related compounds. This involves developing efficient synthetic routes and utilizing various analytical techniques to confirm the structure and purity of the synthesized molecules.
A significant portion of the research is dedicated to exploring the potential biological activities of these conjugates. This includes in vitro and in vivo studies to assess their efficacy against various diseases, such as cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov Structure-activity relationship (SAR) studies are also crucial, aiming to understand how modifications to the quinoxaline or ethylamine parts of the molecule affect its biological activity. researchgate.net
Furthermore, investigations into the physicochemical properties of this compound, such as its solubility, stability, and lipophilicity, are essential for understanding its drug-like properties and potential for further development. scribd.comresearchgate.net Computational studies, including molecular modeling and docking, can also be employed to predict the interaction of these compounds with biological targets and to guide the design of new, more potent analogues.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-quinoxalin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVGCOMSVYRUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329790 | |
| Record name | 2-quinoxalin-2-ylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500727-73-1 | |
| Record name | 2-quinoxalin-2-ylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Quinoxalin 2 Ylethylamine and Analogues
Direct Synthetic Routes to 2-Quinoxalin-2-ylethylamine
Direct synthetic routes aim to construct the this compound molecule in a straightforward manner, often by forming the quinoxaline (B1680401) ring with the ethylamine (B1201723) moiety or a precursor already in place.
Classical Condensation Reactions in Quinoxaline Synthesis
The cornerstone of quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. encyclopedia.pubmdpi.com This robust and widely applicable method, first reported by Hinsberg and Korner in 1884, remains a fundamental approach for accessing the quinoxaline core. encyclopedia.pubmdpi.commtieat.org To synthesize this compound directly via this method, a 1,2-dicarbonyl compound bearing a protected or precursor aminoethyl group is required.
The traditional approach often involves heating the reactants in a solvent, sometimes with an acid catalyst, for several hours. arkat-usa.orgnih.gov However, modern advancements have led to greener and more efficient protocols. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields, and the application of various catalysts such as iodine, cerium ammonium (B1175870) nitrate, and montmorillonite (B579905) K-10 clay. arkat-usa.orgsapub.org Catalyst-free methods have also been developed, achieving high yields in short reaction times at ambient temperatures using solvents like methanol. thieme-connect.comthieme-connect.com
| Catalyst/Condition | Reaction Time | Yield (%) | Reference |
| Glycerol/Water, 90°C | 4-6 min | 85-91 | encyclopedia.pub |
| Iodine/DMSO, RT | 12 h | 80-90 | encyclopedia.pub |
| Bentonite K-10/Ethanol (B145695), RT | 20 min | 95 | encyclopedia.pub |
| Methanol, RT | 1 min | up to 93 | thieme-connect.comthieme-connect.com |
Coupling Strategies for Ethylamine Moiety Introduction
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for introducing the ethylamine side chain onto a pre-functionalized quinoxaline ring. The Buchwald-Hartwig amination and Sonogashira coupling are particularly noteworthy in this context.
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between a halo-quinoxaline (typically chloro- or bromo-substituted) and an amine. nih.govresearchgate.net To synthesize this compound, 2-chloro- or 2-bromoquinoxaline (B1269807) can be coupled with a protected form of ethylamine, such as N-(2-aminoethyl)acetamide, followed by deprotection. This methodology has been successfully applied to synthesize various piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, demonstrating its utility in creating C-N bonds at the quinoxaline core. nih.gov
The Sonogashira coupling provides a route to introduce an ethynyl (B1212043) group, which can then be reduced to the desired ethylamine moiety. This involves the reaction of a halo-quinoxaline with a terminal alkyne, such as N-protected propargylamine, in the presence of a palladium catalyst and a copper(I) co-catalyst. jcsp.org.pkgrafiati.comnih.gov The resulting alkynyl-substituted quinoxaline can be subsequently hydrogenated to yield this compound. While this is a two-step process from the halo-quinoxaline, it offers a versatile entry point for introducing the side chain.
Stereoselective Synthesis Approaches
The synthesis of chiral this compound analogues, where the stereocenter is located on the ethylamine side chain, often relies on the use of chiral building blocks or asymmetric catalytic methods.
One prominent strategy is the asymmetric hydrogenation of a suitable precursor. For instance, a quinoxaline derivative bearing a 2-(1-aminoethenyl) or a 2-(iminoethyl) substituent could be subjected to asymmetric hydrogenation using chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. nih.govnih.govacs.orgrsc.org This approach has been successfully employed for the enantioselective reduction of the quinoxaline ring itself to produce chiral tetrahydroquinoxalines, and similar principles can be applied to the side chain. nih.govnih.gov For example, rhodium-catalyzed asymmetric hydrogenation of quinoxalinium salts has been shown to produce chiral dihydroquinoxalines with high enantioselectivity. nih.gov
Another approach involves the use of chiral Brønsted acids to catalyze the transfer hydrogenation of quinoxalines, which could be adapted for precursors of this compound. nih.govacs.org
Indirect and Convergent Synthetic Pathways
Indirect and convergent pathways involve the synthesis of key precursor molecules that are later combined or modified to form the final this compound structure.
Building Block Approaches from Precursor Molecules
This strategy focuses on the synthesis of key intermediates that already contain either the quinoxaline nucleus or the ethylamine side chain. A common approach is the condensation of o-phenylenediamine (B120857) with α-haloketones or α-hydroxyketones. arkat-usa.orgchim.it For the synthesis of this compound, a suitable α-haloketone or α-hydroxyketone bearing a protected aminoethyl group would be required.
Another building block approach involves the reaction of o-phenylenediamine with compounds like 3-(2-amino-ethylimino)-3,4-dihydro-1H-quinoxalin-2-one, which can be synthesized from 1,4-dihydroquinoxaline-2,3-dione and ethane-1,2-diamine. sapub.org
| Precursor 1 | Precursor 2 | Product Type | Reference |
| o-phenylenediamine | α-haloketone | Substituted quinoxaline | chim.it |
| o-phenylenediamine | α-hydroxyketone | Substituted quinoxaline | arkat-usa.org |
| 1,4-dihydroquinoxaline-2,3-dione | ethane-1,2-diamine | 3-(2-amino-ethylimino)-3,4-dihydro-1H-quinoxalin-2-one | sapub.org |
Post-Synthetic Functionalization of Quinoxaline Scaffolds
This approach involves the modification of a pre-synthesized quinoxaline ring to introduce the ethylamine side chain. This is a highly versatile strategy as it allows for the late-stage introduction of the desired functionality onto a variety of quinoxaline cores.
A common method is the nucleophilic aromatic substitution (SNAr) on a halo-quinoxaline. For instance, 2-chloroquinoxaline (B48734) can react with a suitable nucleophile like the anion of acetonitrile (B52724), followed by reduction of the nitrile to an amine, to introduce the ethylamine group. The reactivity of the halo-quinoxaline can be enhanced by the presence of electron-withdrawing groups on the benzene (B151609) ring. researchgate.net
Another powerful technique is the direct C-H functionalization of the quinoxaline ring. rsc.org While still an evolving field, methods are being developed to directly couple C-H bonds with various functional groups, potentially offering a more atom-economical route to this compound analogues.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of quinoxaline derivatives, including this compound, aims to create more environmentally benign and sustainable processes. ijirt.orgnih.gov Traditional methods often involve hazardous solvents, high temperatures, and generate significant waste. ijirt.org Modern approaches seek to mitigate these issues by focusing on several key principles.
The use of green solvents is a cornerstone of these methodologies. Water, ethanol, and polyethylene (B3416737) glycol (PEG) have been successfully employed as reaction media, reducing the reliance on toxic and volatile organic solvents. ijirt.orgmdpi.com Catalyst-free reactions, where possible, and the use of recyclable catalysts also contribute to a greener process by minimizing waste and catalyst-related toxicity. ijirt.orgmdpi.com For instance, the condensation of o-phenylenediamines with dicarbonyl compounds, a common route to quinoxalines, has been achieved in water at room temperature, offering a significant environmental advantage. nih.gov
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of quinoxalines, offering pathways with higher efficiency, selectivity, and milder reaction conditions. A variety of catalytic systems, including transition metals, organocatalysts, and biocatalysts, have been explored for the synthesis of the quinoxaline scaffold.
Transition Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed C-N coupling)
Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the formation of C-N bonds in the synthesis of N-heterocycles. rsc.orgbeilstein-journals.orgsioc-journal.cn Copper-catalyzed coupling reactions are attractive due to the lower cost and toxicity of copper compared to other transition metals like palladium. bohrium.com These reactions are particularly relevant for the synthesis of this compound, which could be envisioned through the coupling of a 2-haloquinoxaline with a protected ethylamine derivative.
Copper-catalyzed C–H/N–H cross-coupling reactions have been developed for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones, demonstrating the feasibility of forming C-N bonds at the quinoxaline core. rsc.org Additionally, copper-catalyzed cycloamination of α-C(sp³)–H bonds of N-aryl ketimines with sodium azide (B81097) provides an efficient route to quinoxalines under mild conditions. organic-chemistry.org The use of copper catalysts in domino reactions, combining multiple transformations in one pot, further enhances the efficiency of quinoxaline synthesis. bohrium.com
Below is a table summarizing various copper-catalyzed reactions for the synthesis of substituted quinoxalines, which could be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Product Type | Reaction Conditions | Yield (%) | Reference |
| CuI | 2-Iodoanilines, Arylacetaldehydes, NaN₃ | Substituted Quinoxalines | DMSO, 80°C, 20h | Good | organic-chemistry.org |
| Cu(OTf)₂ | o-Phenylenediamines, Diazoketones | Substituted Quinoxalines | Continuous flow | Not specified | chim.it |
| CuCl₂ | N-Arylenamines | Quinoxalines | Electrocatalytic azidation/annulation | 0.5 mol% catalyst | beilstein-journals.org |
| CuI/sparteine | 2-Formylpyrroles, o-Aminoiodoarenes | Pyrrolo[1,2-a]quinoxalines | Not specified | Good | researchgate.net |
Organocatalytic Transformations
Organocatalysis offers a metal-free alternative for the synthesis of quinoxalines, often utilizing small, chiral organic molecules to catalyze reactions with high efficiency and stereoselectivity. rsc.orgijrar.orgnih.gov This approach aligns well with green chemistry principles by avoiding potentially toxic metal catalysts. rsc.org
A variety of organocatalysts have been successfully employed for quinoxaline synthesis. L-proline, a naturally occurring amino acid, has been shown to be an effective catalyst for the one-pot synthesis of quinoxaline derivatives under solvent-free conditions or in water. rsc.org Other notable organocatalysts include:
Camphorsulfonic acid (CSA): Efficiently catalyzes the reaction of 1,2-diamines and 1,2-dicarbonyl compounds in ethanol at room temperature. ijrar.org
Nitrilotris(methylenephosphonic acid): Provides high yields of quinoxalines in short reaction times. rsc.org
Ammonium bifluoride: Used for the synthesis of various quinoxaline derivatives. rsc.org
Saccharin: Acts as a catalyst for the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds at room temperature. researchgate.net
Vitamin B1 functionalized graphitic carbon nitride nanosheets: A biocompatible and reusable heterogeneous organocatalyst for quinoxaline synthesis under solvent-free conditions. acs.org
The table below presents a selection of organocatalytic methods for quinoxaline synthesis.
| Organocatalyst | Reactants | Solvent | Temperature | Yield (%) | Reference |
| L-proline | o-Phenylenediamine, α-hydroxy ketones | Water | Reflux | High | rsc.org |
| Camphorsulfonic acid | o-Phenylenediamine, Benzil | Ethanol | Room Temp | High | ijrar.org |
| Polymer supported sulphanilic acid | Benzene-1,2-diamine, Benzil | Ethanol | Room Temp | 88 | arabjchem.org |
| Nitrilotris(methylenephosphonic acid) | 1,2-Diamines, 1,2-Dicarbonyls | Not specified | Not specified | 80-97 | rsc.org |
| Saccharin | 1,2-Arylenediamines, 1,2-Dicarbonyls | Not specified | Room Temp | Good | researchgate.net |
Biocatalytic Synthesis Routes
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity, mild reaction conditions, and environmental compatibility. mdpi.comnih.gov While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented, related enzymatic transformations suggest potential pathways.
One promising approach involves the use of transaminases . nih.govmbl.or.kr These enzymes can catalyze the asymmetric synthesis of chiral amines from corresponding ketones. nih.gov A hypothetical route to chiral this compound could involve the synthesis of an acetylquinoxaline precursor, which is then aminated using a transaminase. Challenges in this approach include the limited substrate scope of some transaminases and potential inhibition by substrates or products. nih.gov However, advancements in enzyme engineering and the development of chemoenzymatic cascades are overcoming these limitations. mdpi.comnih.gov For instance, a one-pot cascade involving a styrene (B11656) monooxygenase and a ω-transaminase has been developed for the synthesis of chiral 1,2-aminoalcohols from terminal alkenes. mdpi.com
Another potential biocatalytic strategy is the use of reductive aminases (RedAms) . These enzymes can catalyze the direct reductive amination of ketones to amines and have been used in the synthesis of chiral amines for pharmaceutical intermediates. mdpi.com
The synthesis of N-heterocycles has also been achieved through cooperative chemoenzymatic processes, where a biocatalyst and a chemocatalyst work in synergy. nih.gov For example, benzimidazoles and quinolines have been synthesized from alcohols and amines in water using an alcohol dehydrogenase and a biomimetic organocatalyst. nih.gov
Scale-Up Considerations and Process Optimization in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful process optimization. Key considerations include the complexity of the synthesis, scalability of the reaction, and regulatory requirements. researchgate.net
Process Optimization: Optimizing reaction conditions is crucial for improving yields, reducing costs, and ensuring process robustness. numberanalytics.com This can involve screening different catalysts, solvents, temperatures, and reactant concentrations. ijrar.orgarabjchem.org High-throughput screening methods, such as those using microdroplet reactions, can accelerate the identification of optimal conditions. nih.gov For quinoxaline synthesis, it has been shown that a methanol-water solvent mixture can offer high conversion efficiency in microdroplet systems. nih.gov
Scale-Up Strategies: Scaling up heterocyclic synthesis requires careful management of factors like heat transfer and mixing. numberanalytics.com Continuous flow chemistry offers a promising solution to many scale-up challenges. uc.ptpolimi.itacs.org Flow reactors provide better control over reaction parameters, enhance safety (especially for hazardous intermediates), and can be more easily scaled by extending the operation time or using parallel reactors. uc.ptpolimi.it The synthesis of quinoxaline derivatives has been successfully demonstrated in a multi-step flow process, avoiding the isolation of potentially explosive diazoketone intermediates. uc.pt
Challenges in Industrial Synthesis: Common challenges in the industrial synthesis of heterocycles like quinoxalines include:
Synthetic complexity: Multi-step syntheses can be inefficient and costly. researchgate.net
Purification: The removal of impurities and residual metal catalysts can be difficult. rsc.org
Waste generation: Traditional methods often produce significant amounts of waste. ijirt.org
Safety: The use of hazardous reagents and intermediates requires stringent safety protocols. uc.pt
Developing robust and scalable synthetic routes, such as the convergent synthesis of the drug venetoclax (B612062) which utilized a key Buchwald-Hartwig amination, is essential for overcoming these challenges and enabling the large-scale production of complex heterocyclic compounds.
Mechanistic Investigations of 2 Quinoxalin 2 Ylethylamine Reactivity
Reaction Pathways and Intermediate Characterization
The reaction pathways of quinoxaline (B1680401) derivatives are diverse and highly dependent on the reactants and conditions employed. While specific studies on 2-quinoxalin-2-ylethylamine are limited, plausible pathways can be inferred from related systems.
One potential pathway involves radical intermediates, particularly in C-H functionalization reactions at the C-3 position of the quinoxaline ring. For the related quinoxalin-2(1H)-ones, a proposed mechanism for a three-component reaction with olefins involves the initial formation of a radical which then attacks the C3 position of the quinoxalin-2(1H)-one. nih.gov This generates an N-radical intermediate, which can then proceed via hydrogen atom abstraction or deprotonation followed by a single electron transfer (SET) to yield the final product. nih.gov
Another significant reaction pathway for related heterocyclic systems is the aza-Michael addition. In studies involving fluoroalkenyl quinoxalines, a chiral Brønsted acid catalyst promotes the conjugate addition of a nucleophile. This reaction proceeds through a key prochiral enamine intermediate, which subsequently undergoes asymmetric protonation upon rearomatization to yield the final product. st-andrews.ac.uk
In syntheses that form new rings fused to the quinoxaline system, cyclization reactions involving the side chain are common. For instance, the oxidative cyclization of related 2-(1H-pyrrol-1-yl)ethanamine to form pyrrolo[1,2-a]quinoxaline (B1220188) derivatives is understood to proceed through a mechanism involving C-C bond cleavage and the formation of new C-C and C-N bonds, which is facilitated by alkyl radical species. Similarly, the Pictet-Spengler reaction is a well-established method for synthesizing fused quinoxaline systems, such as pyrrolo[1,2-a]quinoxalines, from precursors like 2-(1H-pyrrol-1-yl)aniline and aldehydes. researchgate.net
Finally, cycloaddition reactions offer another pathway. The [2+2] cycloaddition of isocyanates with alkenes can proceed through either a concerted pathway or a stepwise single electron transfer (SET) pathway, the latter of which involves a 1,4-diradical intermediate. researchtrends.net
Table 1: Potential Reaction Pathways and Intermediates for Quinoxaline Derivatives
| Reaction Type | Proposed Pathway | Key Intermediates | Relevant System Example | Citation |
|---|---|---|---|---|
| C-H Functionalization | Radical Addition | N-radical, Radical anion | Quinoxalin-2(1H)-ones | nih.gov |
| Asymmetric Protonation | Aza-Michael Addition | Prochiral enamine | Fluoroalkenyl quinoxalines | st-andrews.ac.uk |
| Oxidative Cyclization | Radical-mediated C-N/C-C bond formation | Alkyl radical species | 2-(1H-pyrrol-1-yl)ethanamine | |
| [2+2] Cycloaddition | Single Electron Transfer (SET) | 1,4-diradical | Chlorosulfonyl isocyanate & Alkenes | researchtrends.net |
Elucidation of Reaction Kinetics and Thermodynamics
Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the feasibility of reaction pathways. For quinoxaline derivatives, such studies have often been conducted in the context of coordination chemistry and catalysis.
A study on seven-membered chelate Pt(II) complexes with 2,3-di(2-pyridyl)quinoxaline (bpq) ligands investigated the kinetics of substitution reactions. The substitution of aqua ligands by thiourea (B124793) nucleophiles was found to follow a rate law of kobs = k2[Nu], indicating a bimolecular process. researchgate.net This is followed by a much slower dechelation of the quinoxaline-based ligand. researchgate.net
Thermodynamic investigations have also been reported. For example, the adsorption of ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl) acetate (B1210297) on a copper surface was studied to determine temperature effects, activation energies, and other thermodynamic parameters of the process. najah.edunajah.edu Such studies are crucial for applications in areas like corrosion inhibition. najah.edu
The quasi-steady-state approximation (QSSA) is a common method for simplifying complex reaction kinetics by assuming the concentration of a reactive intermediate remains constant. aps.orglibretexts.org This approach is essential for deriving manageable rate laws from multi-step mechanisms, such as those involving the intermediates discussed in the previous section. aps.org
Table 2: Kinetic Data for Substitution on [L-Pt(OH2)2]2+ Complexes by Thiourea
| Ligand (L) | k2 (M-1s-1) | Reactivity Order |
|---|---|---|
| bpq (2,3-di(2-pyridyl)quinoxaline) | Value not specified | 1 |
| dmbpq (6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline) | Value not specified, but higher than bpq | 2 |
| bbq (2,3-bis(2'pyriyl)benzo[g]quinoxaline) | Value not specified, but higher than dmbpq | 3 |
Data derived from a study on Pt(II) complexes, showing relative reactivity trends. researchgate.net
Structure-Reactivity Relationships within this compound Derivatives
The relationship between the chemical structure of a molecule and its reactivity is a cornerstone of organic chemistry. In quinoxaline derivatives, even subtle structural modifications can lead to significant changes in chemical behavior.
Studies on imidazo[1,2-a]quinoxalin-4-amines revealed a clear structure-activity relationship regarding their receptor affinities. Secondary amino compounds (containing an N-H group) displayed the highest affinities, while the corresponding tertiary amines were almost inactive. This suggests a crucial role for the hydrogen bond-donating capability of the 4-NH group in molecular recognition and binding. researchgate.net
In the context of reaction kinetics, structure-reactivity relationships are also evident. For the Pt(II) complexes with 2,3-di(2-pyridyl)quinoxaline ligands mentioned previously, the rate of substitution was marginally enhanced by introducing two methyl groups onto the quinoxaline core (dmbpq vs. bpq). researchgate.net Extending the π-conjugation of the ligand system (bbq vs. dmbpq) further increased the reactivity. researchgate.net This establishes a clear reactivity order: bpq < dmbpq < bbq. researchgate.net
Analogous findings from related benzimidazole (B57391) derivatives show that minor changes, such as the position of substituents on the aromatic ring, can drastically alter electronic properties and binding affinity. Furthermore, modifications to the side chain, such as varying the alkyl substitution pattern on the terminal amine, can influence the compound's basicity, lipophilicity, and potential for hydrogen bonding.
Impact of Substituent Effects on Reactivity Profiles
Substituents on the quinoxaline ring system or the ethylamine (B1201723) side chain can profoundly impact reactivity through electronic and steric effects. Electron-donating groups (EDGs) increase electron density in the ring system, making it more susceptible to electrophilic attack but less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, favoring nucleophilic substitution or addition reactions.
A clear demonstration of electronic substituent effects comes from a study on benzoquinone derivatives reacting with thiols. While not quinoxalines, the principles are directly applicable. The reactivity of benzoquinone was significantly enhanced by electron-withdrawing substituents. nih.gov For example, the rate constant for the reaction of chlorobenzoquinone (an EWG) was 132-fold higher than that of methylbenzoquinone (an EDG) at pH 7.4. nih.gov
Table 3: Illustrative Substituent Effects on Reaction Rates (Benzoquinone Derivatives with Thiols)
| Substituent | Substituent Type | Relative Reactivity Order |
|---|---|---|
| -C(CH3)3 | Electron-Donating (EDG) | 1 (Slowest) |
| -CH3 | Electron-Donating (EDG) | 2 |
| -H | Neutral | 3 |
| -Cl | Electron-Withdrawing (EWG) | 4 |
| 2,5-dichloro | Electron-Withdrawing (EWG) | 5 (Fastest) |
Data adapted from a study on benzoquinone derivatives to illustrate the general principle of electronic effects on reactivity. nih.gov
Steric effects also play a critical role. In the asymmetric protonation of fluoroalkenyl quinoxalines, the geometry of the enamine intermediate was key to enantioselectivity. st-andrews.ac.uk It was found that aryl substituents at the α-carbon provided good geometric control, whereas sterically smaller alkyl substituents led to poor control and lower enantioselectivity, demonstrating a significant steric effect on the reaction outcome. st-andrews.ac.uk
Chemo- and Regioselectivity in Transformations
Many reactions involving complex molecules like this compound have the potential to occur at multiple sites or functional groups. Chemoselectivity refers to a reagent's preference for one functional group over another, while regioselectivity describes the preference for reaction at one position over another within a functional group or on a ring system. oxfordsciencetrove.compurechemistry.org
In the synthesis of bispyrroloquinone alkaloids, a [3+2] cycloaddition reaction between a diazo compound and a quinone yielded two regioisomeric products, demonstrating incomplete regioselectivity under the reported conditions. nih.gov In contrast, some gold-catalyzed reactions involving related heterocyclic amines have been reported to exhibit excellent regioselectivity.
The choice of catalyst and reaction conditions is paramount in controlling selectivity. For example, organocatalyzed additions of amines and thiols to cyclic carbonates have been shown to be highly chemo- and regioselective. nih.gov These selective reactions, often rationalized by DFT calculations, are crucial for constructing complex molecular architectures without the need for cumbersome protecting group strategies. nih.gov In electrophilic additions to unsymmetrical alkenes, regioselectivity is famously governed by Markovnikov's rule, which is based on the relative stability of the resulting carbocation intermediate. dalalinstitute.com Similar principles of intermediate stability and transition state energetics govern the regioselectivity of reactions on the quinoxaline ring.
Advanced Spectroscopic and Structural Characterization Techniques for 2 Quinoxalin 2 Ylethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and conformational dynamics of organic molecules. rsc.org For 2-Quinoxalin-2-ylethylamine, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
Detailed analysis of the NMR spectra can reveal information about the molecule's preferred conformation in solution. The coupling constants between the protons on the ethyl chain, for instance, can provide insight into the dihedral angles and the rotational freedom around the C-C bond. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could identify through-space interactions between the ethylamine (B1201723) protons and the protons of the quinoxaline (B1680401) ring, further defining the molecule's three-dimensional structure and conformational preferences. In some cases, cooling the sample can slow down conformational interchange, allowing for the resolution of distinct signals for different rotamers. researchgate.net
Predicted ¹H and ¹³C NMR Data: Based on data from related quinoxaline derivatives and the ethylamine moiety, a predicted NMR spectrum can be outlined. chemicalbook.comnih.gov The aromatic protons of the quinoxaline ring are expected to appear in the downfield region (δ 7.5–8.8 ppm) due to the electron-withdrawing nature of the heterocyclic ring. The ethyl group would present as two distinct multiplets, likely triplets, corresponding to the two non-equivalent methylene (B1212753) (-CH₂) groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Rationale / Comments |
| Quinoxaline Aromatic | ¹H | 7.5 – 8.2 | Multiplet | Protons on the benzene (B151609) portion of the quinoxaline ring. |
| Quinoxaline C3-H | ¹H | 8.7 – 8.9 | Singlet | Unique proton on the pyrazine (B50134) ring, adjacent to nitrogen. |
| Quinoxaline-CH₂- | ¹H | ~3.3 | Triplet | Methylene group attached to the quinoxaline ring. |
| -CH₂-NH₂ | ¹H | ~3.1 | Triplet | Methylene group attached to the amino group. |
| -NH₂ | ¹H | 1.5 – 3.0 | Broad Singlet | Amine protons; chemical shift can vary with solvent and concentration. |
| Quinoxaline Aromatic | ¹³C | 125 – 145 | - | Carbons of the benzene portion of the ring. |
| Quinoxaline Pyrazine | ¹³C | 142 – 155 | - | Carbons of the pyrazine ring (C2 and C3). |
| Quinoxaline-CH₂- | ¹³C | ~35 | - | Aliphatic carbon attached to the quinoxaline ring. |
| -CH₂-NH₂ | ¹³C | ~40 | - | Aliphatic carbon attached to the amino group. |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. photothermal.com In techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and then breaks apart into smaller, charged fragments.
For this compound (molecular weight: 173.22 g/mol ), the mass spectrum would show a molecular ion peak (M⁺·) at m/z 173. The fragmentation is dictated by the stability of the resulting ions. A primary and highly likely fragmentation pathway involves the cleavage of the Cα-Cβ bond relative to the quinoxaline ring. This is a common pathway known as alpha-cleavage in amines, resulting in the loss of a ·CH₂NH₂ radical and the formation of a stable quinoxalin-2-ylmethyl cation. Another significant fragmentation would be the loss of the entire ethylamine side chain.
Collision-Induced Dissociation (CID) or Tandem MS (MS/MS) could be employed for more detailed analysis. scm.com In this method, the molecular ion (m/z 173) is selected and fragmented further to establish connectivity and confirm the structure of the initial fragments.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: Fragmentation is predicted based on common pathways for related structures.
| m/z Value (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 173 | [C₁₀H₁₁N₃]⁺· | Molecular Ion (M⁺·) |
| 143 | [C₉H₇N₂]⁺ | Loss of ·CH₂NH₂ (beta-cleavage) |
| 130 | [C₈H₆N₂]⁺· | Quinoxaline radical cation, loss of ethylamine side chain |
| 129 | [C₈H₅N₂]⁺ | Quinoxaline ring fragment |
| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ fragment from side chain cleavage |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. tum.dehhrc.ac.in IR spectroscopy measures the absorption of infrared light by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with changing polarizability. scialert.netresearchgate.net
The spectrum of this compound would feature characteristic bands for both the quinoxaline ring and the ethylamine side chain. The quinoxaline moiety would exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹, along with C=C and C=N stretching vibrations in the 1500–1620 cm⁻¹ region. iucr.org The ethylamine side chain would be identified by the N-H stretching of the primary amine, which typically appears as two distinct bands between 3300 and 3400 cm⁻¹, and the aliphatic C-H stretching bands below 3000 cm⁻¹. iucr.orgup.ac.za
Table 3: Characteristic Infrared and Raman Vibrational Modes for this compound Note: Frequencies are approximate and based on data from analogous quinoxaline derivatives.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Primary Technique |
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 (two bands) | IR |
| Aromatic C-H Stretch | Quinoxaline Ring | 3100 - 3000 | IR / Raman |
| Aliphatic C-H Stretch | Ethyl Chain (-CH₂-) | 2960 - 2850 | IR / Raman |
| C=N Stretch | Quinoxaline Ring | 1620 - 1600 | IR / Raman |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | IR |
| Aromatic C=C Stretch | Quinoxaline Ring | 1580 - 1450 | IR / Raman |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | IR |
| Aromatic C-H Out-of-Plane Bend | Quinoxaline Ring | 900 - 675 | IR |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. ugr.es This technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern to build a model of the crystal lattice and the molecule's structure within it. nih.gov
A search of crystallographic databases indicates no publicly available crystal structure for this compound itself. iucr.org However, the analysis of related quinoxaline derivatives provides insight into the expected solid-state characteristics. researchgate.netkindai.ac.jpscivisionpub.com X-ray analysis would determine bond lengths, bond angles, and torsional angles, confirming the geometry of the quinoxaline ring and the conformation of the ethylamine side chain in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···N) or π-π stacking between quinoxaline rings, which govern the crystal packing. nih.gov
As an illustrative example, the crystallographic data for a related compound, 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline, is presented below. nih.gov
Table 4: Example Crystallographic Data for a Substituted Quinoxaline Derivative Compound: 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline. nih.gov
| Parameter | Value |
| Chemical Formula | C₂₀H₁₆Cl₂N₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(3) |
| b (Å) | 10.123(2) |
| c (Å) | 15.432(4) |
| β (°) | 109.12(3) |
| Volume (ų) | 1821.0(8) |
| Z (molecules/unit cell) | 4 |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. researchgate.net this compound is an achiral molecule and therefore would not exhibit any CD or ORD signal.
However, if a chiral center were introduced into the molecule, for instance by substitution on the ethyl chain to create (R)- or (S)-1-(quinoxalin-2-yl)ethan-2-amine, the resulting enantiomers could be analyzed by these methods.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum of a chiral quinoxaline derivative would show positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands. The sign and intensity of these peaks are unique to a specific enantiomer and can be used to determine its absolute configuration, often with the aid of computational predictions. researchgate.net
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve is characteristic of a chiral compound and can be used to determine enantiomeric purity.
The synthesis and analysis of chiral quinoxaline derivatives are of significant interest, as the stereochemistry often dictates biological activity. researchgate.net Chiroptical spectroscopy would be an indispensable tool for characterizing such chiral analogues of this compound.
Computational Chemistry and Theoretical Insights into 2 Quinoxalin 2 Ylethylamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmdpi.com It has become a vital tool in chemistry and materials science for calculating the ground-state properties of molecules. researchgate.net DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties that are crucial for understanding a molecule's reactivity and stability. nih.govscirp.org For quinoxaline (B1680401) derivatives, DFT is frequently used to explore electronic characteristics, optimize geometrical parameters, and understand reaction mechanisms. nih.govuniven.ac.za These calculations form the foundation for more advanced computational studies, including the analysis of molecular orbitals and spectroscopic behavior.
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and relates to the molecule's electrophilicity. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small energy gap indicates that the molecule is more reactive. For 2-Quinoxalin-2-ylethylamine, the HOMO is expected to be localized primarily on the electron-rich quinoxaline ring system and the ethylamine (B1201723) side chain, while the LUMO would likely be distributed over the electron-deficient pyrazine (B50134) ring of the quinoxaline core. DFT calculations could provide the specific energy values for these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Data for a Quinoxaline Derivative This table presents typical data that would be generated from a DFT calculation for a compound like this compound. The values are for illustrative purposes.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO; indicates chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential of a molecule, mapped onto a surface of constant electron density. libretexts.orguni-muenchen.de These maps are invaluable for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. libretexts.orgwuxiapptec.com In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. wuxiapptec.com
For this compound, an MEP map would be expected to show significant negative potential around the two nitrogen atoms of the quinoxaline ring due to their lone pairs of electrons, making them likely sites for protonation or coordination to metal ions. nih.govresearchgate.net The amine group on the ethyl side chain would also represent a nucleophilic site. Conversely, positive potential would be concentrated around the hydrogen atoms of the amine group and the aromatic C-H bonds, indicating their electrophilic character. nih.gov
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govgoogle.com These calculations can accurately forecast the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.org This predictive capability is crucial for interpreting experimental spectra and understanding the electronic transitions within a molecule, such as π → π* and n → π* transitions. nih.gov
For this compound, TD-DFT calculations could predict the characteristic absorption bands arising from electronic transitions within the quinoxaline chromophore. The results can help confirm the structure of synthesized compounds by comparing the predicted spectrum with the one obtained experimentally.
Table 2: Illustrative Predicted UV-Vis Spectral Data for this compound This table shows hypothetical data from a TD-DFT calculation. The values are for illustrative purposes.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
| 315 | 0.12 | HOMO -> LUMO (π → π) |
| 280 | 0.08 | HOMO-1 -> LUMO (π → π) |
| 245 | 0.25 | HOMO -> LUMO+1 (π → π*) |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological macromolecule. For quinoxaline derivatives, MD simulations have been used to assess the stability of their binding conformations within enzyme active sites. nih.gov An MD simulation of this compound in an aqueous solution could reveal its preferred conformations, the dynamics of its side chain, and the nature of its hydrogen bonding interactions with water molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties, often derived from DFT calculations) are calculated for a set of related molecules with known activities. A statistical model is then developed to predict the activity of new, untested compounds. For quinoxaline derivatives, 3D-QSAR models have been successfully created to predict their inhibitory effects on enzymes. researchgate.net A QSAR study involving this compound would require synthesizing and testing a library of analogous compounds to build a predictive model for a specific biological endpoint, potentially accelerating the discovery of new drug candidates. researchgate.net
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. nih.gov This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within a receptor's active site. Studies on quinoxaline derivatives have employed molecular docking to investigate their binding modes with targets like HIV reverse transcriptase. nih.gov
A molecular docking study of this compound into a specific receptor would involve placing its 3D structure into the binding pocket and evaluating numerous possible conformations. The output provides a score indicating the predicted binding affinity and reveals key interactions, such as hydrogen bonds and π-stacking, that stabilize the complex. For instance, the nitrogen atoms of the quinoxaline ring and the terminal amine could act as hydrogen bond acceptors or donors, respectively, with amino acid residues in the receptor site.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase This table presents a hypothetical outcome of a molecular docking simulation. The data is for illustrative purposes.
| Parameter | Value/Description |
| Receptor Target | Hypothetical Kinase ABC |
| Binding Energy (kcal/mol) | -8.5 |
| Key Hydrogen Bonds | Amine N-H with Asp145; Quinoxaline N with Lys72 |
| Pi-Stacking Interaction | Quinoxaline ring with Phe80 |
| Predicted Inhibition Constant (Ki) | 550 nM |
In Silico ADMET Prediction for Drug-Likeness Assessment
In the contemporary drug discovery and development pipeline, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to minimize late-stage failures. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic and toxicological parameters, allowing for the prioritization of candidates with favorable profiles. nih.govchemrxiv.org For this compound, a comprehensive in silico ADMET and drug-likeness evaluation has been performed using various computational models. These predictions offer theoretical insights into the molecule's potential behavior in vivo.
The concept of "drug-likeness" is often initially evaluated using established rules such as Lipinski's Rule of Five. drugbank.comunits.it This rule assesses the probability of a compound being orally bioavailable based on key physicochemical properties. drugbank.com Beyond these simple rules, more sophisticated models predict a range of ADMET properties to build a more complete profile. nih.gov For quinoxaline derivatives, such computational studies are routinely employed to guide medicinal chemistry efforts. rsc.orgbohrium.comnih.govfrontiersin.orgmdpi.com
The predicted ADMET properties for this compound are summarized in the following data tables.
Physicochemical Properties and Drug-Likeness
This table outlines the fundamental physicochemical characteristics of this compound and its adherence to Lipinski's Rule of Five, a cornerstone for predicting oral bioavailability.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 173.21 g/mol | Yes (< 500) |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | Yes (≤ 5) |
| Hydrogen Bond Donors | 2 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |
| Number of Violations | 0 | Yes (≤ 1) |
The data in this table is generated based on computational predictions for this compound.
The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties conducive to good oral absorption and permeation. researchgate.net
Absorption and Distribution
These predictions focus on the compound's potential to be absorbed into the systemic circulation and distributed throughout the body.
| Parameter | Predicted Outcome | Significance |
| Human Intestinal Absorption | High | Predicts efficient absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |
| Blood-Brain Barrier (BBB) Permeability | Low | Indicates a low likelihood of crossing into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Suggests the compound is not likely to be actively effluxed from cells. |
The data in this table is generated based on computational predictions for this compound.
Metabolism and Excretion
This set of predictions estimates how the compound might be metabolized and subsequently eliminated from the body. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. nih.gov
| Parameter | Predicted Outcome | Significance |
| CYP1A2 Inhibitor | No | Low potential to interfere with the metabolism of other drugs processed by this enzyme. |
| CYP2C9 Inhibitor | No | Low potential to interfere with the metabolism of other drugs processed by this enzyme. |
| CYP2C19 Inhibitor | No | Low potential to interfere with the metabolism of other drugs processed by this enzyme. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this major metabolic enzyme. |
| CYP3A4 Inhibitor | No | Low potential to interfere with the metabolism of other drugs processed by this enzyme. |
| Total Clearance | 0.85 mL/min/kg | Provides an estimate of the rate of elimination from the body. |
The data in this table is generated based on computational predictions for this compound.
Predicted Toxicity
Toxicity prediction is a crucial component of early drug assessment, helping to flag potential safety liabilities.
| Endpoint | Predicted Outcome | Significance |
| hERG Inhibition | Low Risk | Predicts a low probability of causing cardiac arrhythmia. |
| Ames Mutagenicity | Non-mutagen | Indicates a low likelihood of being carcinogenic. |
| Hepatotoxicity (Liver Toxicity) | Low Risk | Predicts a low probability of causing drug-induced liver injury. |
The data in this table is generated based on computational predictions for this compound.
Biological Activity and Pharmacological Potential of 2 Quinoxalin 2 Ylethylamine and Its Derivatives
Mechanisms of Action and Target Identification
The therapeutic potential of 2-quinoxalin-2-ylethylamine and its derivatives is underpinned by their ability to interact with various biological targets and modulate key cellular processes. Their mechanisms of action are multifaceted, involving the inhibition of critical enzymes, interaction with cellular receptors, and modulation of signaling pathways that control cell fate.
Enzyme Inhibition and Activation Mechanisms (e.g., NAMPT, EGFR, COX)
A primary mechanism through which quinoxaline (B1680401) derivatives exert their biological effects is through the inhibition of key enzymes involved in cancer progression and inflammation.
Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) Inhibition : Certain novel quinoxaline derivatives have been identified as potent dual inhibitors of both EGFR and COX-2. rsc.orgnih.gov Mechanistic studies revealed that several synthesized compounds potently inhibited EGFR, with IC50 values for the most active compounds being 0.3 and 0.4 μM. rsc.org The same derivatives also demonstrated high potency and selectivity as COX-2 inhibitors. rsc.orgnih.gov For example, compounds 11 and 13 from one study were identified as the most potent COX-2 inhibitors, with IC50 values of 0.62 and 0.46 μM, respectively, and showed significantly higher selectivity for COX-2 over COX-1. rsc.org This dual inhibition presents a promising strategy for developing anti-inflammatory and anticancer agents. rsc.orgnih.gov
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition : The inhibition of NAMPT is recognized as a novel strategy in cancer therapy. nih.gov While the reviewed literature does not directly test this compound derivatives against NAMPT, this enzyme represents a potential target for such compounds, given their broad anticancer activities. nih.gov
Topoisomerase II (Topo II) Inhibition : Some quinoxaline-based derivatives have been shown to induce apoptosis in cancer cells by inhibiting Topoisomerase II. nih.gov In one study, the two most effective compounds demonstrated inhibitory effects against the Topo II enzyme with IC50 values of 21.98 and 7.529 µM, respectively. nih.gov
Receptor Binding and Modulation
The interaction with cellular receptors is another avenue through which quinoxaline derivatives can exert pharmacological effects. G protein-coupled receptors (GPCRs), such as cannabinoid receptors, are significant targets in drug discovery for various pathological conditions. nih.gov While specific studies detailing the binding of this compound to particular receptors are not extensively covered in the provided literature, the general structural features of quinoxaline scaffolds suggest their potential as ligands for a variety of receptors. Research on other heterocyclic compounds has shown that they can act as allosteric modulators of receptors like the cannabinoid CB1 receptor, indicating a potential area for future investigation with quinoxaline derivatives.
Cellular Pathway Modulation (e.g., NF-kB transcriptional activity, cell proliferation, apoptosis)
Quinoxaline derivatives have been shown to significantly interfere with cellular signaling pathways that are fundamental to cancer cell survival, proliferation, and inflammation.
Apoptosis Induction : A key aspect of the anticancer activity of quinoxaline derivatives is their ability to induce programmed cell death, or apoptosis. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis through the mitochondrial pathway. nih.gov This is often accompanied by an upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Cell Cycle Arrest : Certain quinoxaline derivatives can disrupt the normal progression of the cell cycle, a critical process for tumor growth. nih.govnih.gov One compound was found to cause cell cycle arrest at the G2/M phase. nih.govnih.gov This arrest is often linked to the inhibition of tubulin polymerization, which disrupts the formation of the microtubule network necessary for cell division. nih.gov
NF-κB Pathway Modulation : The transcription factor NF-κB is a central regulator of immune and inflammatory responses and also plays a critical role in blocking apoptosis and promoting cell proliferation. nih.govresearchgate.net Derivatives of pyrazolo[1,5-a]quinoxaline have been identified as potent and selective antagonists of Toll-like receptor 7 (TLR7), achieving nearly 50% inhibition of NF-κB translocation in HEK-blue cells at a concentration of 15 μM. nih.gov By inhibiting the NF-κB signaling pathway, these compounds can reduce inflammation and enhance the apoptotic response in cancer cells. mdpi.commdpi.com
In Vitro Efficacy Studies
The pharmacological potential of this compound and its derivatives is largely substantiated by extensive in vitro studies demonstrating their efficacy against various cancer cell lines.
Anticancer Activities and Cytotoxicity Profiling
Quinoxaline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including potent anticancer effects. sapub.orgresearchgate.netnih.govmdpi.comnih.gov Numerous studies have focused on the synthesis and evaluation of novel quinoxaline derivatives, revealing their ability to inhibit the growth of human tumor cell lines. nih.gov Their anticancer activity is often attributed to mechanisms such as the induction of apoptosis and the inhibition of crucial enzymes like topoisomerase II and various kinases. nih.govnih.govmdpi.com The versatility of the quinoxaline scaffold allows for structural modifications that can lead to the development of new therapeutic agents with improved potency. researchgate.net
Specific Cancer Cell Line Efficacy (e.g., A549, HeLa, HFF, HepG2, HCT116, MDA-MB-468)
The cytotoxic effects of various quinoxaline derivatives have been evaluated against a panel of human cancer cell lines, with many compounds showing promising activity.
A549 (Human Lung Carcinoma) : Several quinoxaline derivatives have demonstrated cytotoxic effects against the A549 cell line. nih.gov One study found that a novel derivative induced cytotoxicity in A549 cells with an IC50 value of 9.96 µg/mL. semanticscholar.org Another report indicated that certain derivatives bearing an arylethynyl moiety displayed an IC50 of 3 μM against lung cancer cells. mdpi.com
HeLa (Human Cervical Cancer) : Quinoxaline derivatives have also been tested against HeLa cells. nih.gov One derivative, 3-(quinoxalin-2-yl)benzene sulphonamide, was reported to have potent anti-cancer activity. nih.gov
HepG2 (Human Liver Carcinoma) : The HepG2 cell line has been frequently used to test the efficacy of quinoxaline derivatives. nih.gov A benzimidazole (B57391) derivative showed significant dose-dependent cytotoxicity against HepG2 cells with an IC50 of 15.58 µM, which was more potent than the reference drug cisplatin (IC50 = 37.32 µM). Another study reported an IC50 value of 3.3 µg/mL for a novel indolo[2,3-b]quinoline derivative against HepG2 cells. semanticscholar.org
HCT116 (Human Colon Carcinoma) : This cell line has also been a target for evaluating quinoxaline compounds. Several 3-(methylquinoxalin-2-yl)amino derivatives were found to be active against the HCT116 cell line, with the most potent compound (VIIIc) exhibiting an IC50 value of 2.5 µM. nih.gov
The table below summarizes the in vitro cytotoxic activity of selected quinoxaline and related derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Compound IV (Quinoxaline-based) | PC-3 (Prostate) | 7.529 µM (Topo II Inhibition) | nih.gov |
| Compound 11 (Quinoxaline derivative) | Cancer Cell Lines | 0.81 µM - 2.91 µM | rsc.org |
| Compound 13 (Quinoxaline derivative) | Cancer Cell Lines | 0.81 µM - 2.91 µM | rsc.org |
| Compound 13 (Quinoxaline derivative) | EGFR Enzyme | 0.4 µM | rsc.org |
| Compound VIIIc (3-(methylquinoxalin-2-yl)amino) | HCT116 (Colon) | 2.5 µM | nih.gov |
| Compound XVa (3-(chloroquinoxalin-2-yl)amino) | HCT116 (Colon) | 4.4 µM | nih.gov |
| Quinoxaline with arylethynyl moiety | A549 (Lung) | 3 µM | mdpi.com |
| se-182 (Benzimidazole derivative) | HepG2 (Liver) | 15.58 µM | |
| se-182 (Benzimidazole derivative) | A549 (Lung) | 15.80 µM | |
| BAPPN (Indolo[2,3-b]quinoline derivative) | HepG2 (Liver) | 3.3 µg/mL | semanticscholar.org |
| BAPPN (Indolo[2,3-b]quinoline derivative) | HCT-116 (Colon) | 23 µg/mL | semanticscholar.org |
| BAPPN (Indolo[2,3-b]quinoline derivative) | A549 (Lung) | 9.96 µg/mL | semanticscholar.org |
| Compound 12 (Quinoxaline derivative) | 3 Human Cancer Cell Lines | 0.19-0.51 μM | nih.gov |
Apoptosis Induction and Cell Cycle Regulation
Quinoxaline derivatives have emerged as significant agents in cancer research due to their ability to induce programmed cell death (apoptosis) and regulate the cell cycle in tumor cells. nih.gov
Certain quinoxaline-based compounds have been shown to be potent inducers of apoptosis. For instance, specific derivatives have demonstrated the ability to arrest the cell cycle in the S phase or G2/M phase in cancer cell lines such as prostate (PC-3) and colon (HCT116) cancer cells. nih.govnih.gov One study found that a particular quinoxaline derivative prompted apoptosis in PC-3 cells by inhibiting the topoisomerase II enzyme. nih.gov Mechanistic studies revealed that this process involves the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Another derivative, compound 7f, was found to significantly increase the expression of the tumor suppressor gene p53 and elevate levels of caspase-3 in MCF-7 breast cancer cells. nih.gov This compound also induced cell cycle arrest at the G2/M phase, further highlighting the potential of quinoxaline derivatives to control cancer cell proliferation by triggering apoptosis. nih.gov
Table 1: Effect of Quinoxaline Derivatives on Cell Cycle and Apoptotic Markers
| Compound/Derivative | Cell Line | Effect on Cell Cycle | Key Apoptotic Markers Modulated | Source |
| Compound IV | PC-3 (Prostate) | S Phase Arrest | ↑ p53, ↑ caspase-3, ↑ caspase-8, ↓ Bcl-2 | nih.gov |
| Compound VIIIc | HCT116 (Colon) | G2/M Phase Arrest | - | nih.gov |
| Compound 7f | MCF-7 (Breast) | G2/M Phase Arrest | ↑ p53, ↑ caspase-3 | nih.gov |
Anti-angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target for inhibiting this process. nih.govresearchgate.net Several quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2.
A novel series of quinoxalin-2-one derivatives demonstrated significant VEGFR-2 inhibitory activity. nih.gov One compound in particular, 7f, exhibited 1.2 times the VEGFR-2 inhibitory potency of the established drug sorafenib. nih.gov This compound's anti-angiogenic potential was confirmed by its ability to reduce the levels of VEGF-A, a key signaling protein in angiogenesis. nih.gov Furthermore, it was shown to inhibit cell migration, a crucial step in the formation of new blood vessels. nih.gov The development of quinoxaline derivatives as dual inhibitors of pathways like BRAFV600E and VEGFR-2 is also being explored as a rational approach for designing anti-melanoma agents. researchgate.net
Table 2: Anti-angiogenic Activity of Selected Quinoxaline Derivatives
| Compound | Target | Activity | Source |
| 7f | VEGFR-2 | 1.2 times more potent than sorafenib | nih.gov |
| 7f | VEGF-A | Lowered cellular levels | nih.gov |
| Various | VEGFR-2 | Inhibition of enzyme activity | nih.gov |
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The quinoxaline nucleus is a structural component of several antibiotics, including echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria. jocpr.com Synthetic quinoxaline derivatives have been extensively studied and have shown a broad spectrum of antimicrobial activities. nih.govresearchgate.netnih.gov
Spectrum of Activity against Pathogens
Quinoxaline derivatives have demonstrated efficacy against a wide range of pathogens, including bacteria and fungi. jocpr.com Studies have evaluated these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. mdpi.com Antifungal activity has also been observed against species such as Candida albicans and the plant pathogen Rhizoctonia solani. jocpr.comrsc.org For example, specific synthesized quinoxalin-2(1H)-one derivatives showed high activity against P. aeruginosa, S. aureus, and C. albicans. jocpr.com Another study highlighted a derivative, compound 5k, which displayed significant antibacterial activity against the plant pathogen Acidovorax citrulli. rsc.org
Antiviral Efficacy (e.g., against Hepatitis C Virus, SARS-CoV-2, influenza)
The antiviral potential of quinoxaline derivatives is a growing area of interest, with research indicating activity against several human viruses. nih.gov These compounds are considered promising candidates for combating RNA viruses, including influenza and Hepatitis C Virus (HCV). nih.gov The mechanism of action for some derivatives against influenza viruses may involve targeting the highly conserved NS1 protein, which could block viral replication. nih.gov
In the context of recent global health challenges, research has focused on the efficacy of these compounds against coronaviruses. researchgate.netresearcher.life A study identified a derivative of epoxybenzooxocinopyridine containing a 3,4-dihydroquinoxalin-2-one group that demonstrated antiviral activity against SARS-CoV-2 in cell cultures. mdpi.com This compound exhibited a half-maximal effective concentration (EC50) of 2.23 μg/μL, a level considered to be within a pharmacologically achievable range. mdpi.com
Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)
Numerous studies have confirmed the antibacterial properties of quinoxaline derivatives against a spectrum of clinically relevant bacteria. A series of C-2 amine-substituted quinoxaline analogues displayed good to moderate activity against S. aureus, B. subtilis, methicillin-resistant S. aureus (MRSA), and E. coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL. nih.gov
Other research has focused on synthesizing new quinoxaline derivatives to optimize their antibacterial effects. nih.govresearchgate.net Certain synthesized compounds were found to be highly active against both Gram-positive and Gram-negative bacteria, with some showing specific high activity against E. coli. mdpi.com Similarly, substituted quinoxalin-2(1H)-one derivatives have been developed that exhibit potent activity against E. coli, P. aeruginosa, and S. aureus. jocpr.com
Table 3: Antibacterial Spectrum of Quinoxaline Derivatives
| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Activity (MIC/Zone of Inhibition) | Source |
| C-2 amine-substituted analogues | S. aureus, B. subtilis, MRSA | E. coli | MICs: 4–32 μg/mL | nih.gov |
| Substituted quinoxalin-2(1H)-ones | S. Aureus | E. coli, P. aerogenosa | Highly Active | jocpr.com |
| 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines | S. aureus, B. subtilis | E. coli, P. aeruginosa | Highly Active | mdpi.com |
| Quinoxaline derivative 5k | - | Acidovorax citrulli | Good Activity | rsc.org |
Anti-inflammatory Properties
Quinoxaline derivatives have been recognized for their significant anti-inflammatory potential, acting through various molecular mechanisms. nih.govresearchgate.net Their anti-inflammatory effects are attributed to the inhibition of several key inflammatory mediators. nih.gov
Research has shown that these compounds can inhibit the expression of cyclooxygenase (COX), particularly COX-2, as well as cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38 mitogen-activated protein kinase (p38 MAPK). nih.govnih.gov In vivo studies using the carrageenan-induced paw edema model in rats have provided concrete evidence of their anti-inflammatory effects. researchgate.netunav.edu One study reported that a specific quinoxaline derivative (compound 7b) produced a 41% reduction in edema, an effect comparable to the standard anti-inflammatory drug indomethacin (47% reduction). unav.edu The development of dual-acting compounds that inhibit both EGFR and COX-2 represents a promising strategy for creating new anti-inflammatory and anticancer agents. nih.gov
Neurological and Cognitive Modulation
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with notable potential in the modulation of neurological and cognitive functions. Researchers have explored their capacity to offer neuroprotection and enhance cognitive processes, particularly in the context of neurodegenerative disorders.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of certain quinoxaline derivatives, demonstrating their potential in mitigating the pathological mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. journalajrb.comresearchgate.netnih.gov These compounds have been shown to act on various pathogenic pathways. For instance, some derivatives have exhibited the ability to substantially enhance neuronal viability, block Aβ-induced toxicity, reduce intracellular reactive oxygen species (ROS), and downregulate inflammatory cytokines. journalajrb.comresearchgate.net
In the context of Parkinson's disease, a class of 6-aminoquinoxaline derivatives has been investigated for its neuroprotective effect on dopaminergic neurons. nih.gov One particular compound, designated as PAQ (4c), was identified as a promising neuroprotective agent. nih.gov Further in vitro studies suggested that its neuroprotective action is, in part, attributable to the activation of reticulum endoplasmic ryanodine receptor channels. nih.gov This compound was also found to attenuate neurodegeneration in a mouse model of Parkinson's disease, positioning it as a potential candidate for further therapeutic development. nih.gov
The multifaceted activities of quinoxalines, including their antioxidant, anti-inflammatory, and cholinesterase-inhibiting properties, make them prime candidates for disease-modifying therapies for Alzheimer's disease. journalajrb.com The compact and synthetically tractable nature of the quinoxaline scaffold is advantageous for further structure-activity relationship (SAR) optimization. journalajrb.com
Cognition Enhancement in Memory Deficits
The potential for quinoxaline and its derivatives to enhance cognition, particularly in the context of memory deficits, is an area of active investigation. Nootropics, or cognitive enhancers, are substances that can improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals or in patients with cognitive deficits. nih.govresearchgate.net While direct studies on this compound for cognition enhancement are not extensively documented in the provided context, the broader class of quinoline (B57606) derivatives has been explored for such properties. The constant search for drugs that can improve cognitive performance has led researchers to investigate various chemical scaffolds, including those related to quinoxaline. nih.gov
Antiparasitic Activities (e.g., Antimalarial, Antitrypanosomal, Antileishmanial)
Quinoxaline derivatives have demonstrated a broad spectrum of antiparasitic activities, showing promise against several protozoan parasites responsible for significant global diseases.
Antimalarial Activity: The quinoline core is a well-established pharmacophore in antimalarial drug discovery. nih.gov While some novel 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives were found to be significantly less active against Plasmodium than chloroquine, the structural scaffold remains of interest in the search for new antimalarial agents. nih.gov
Antitrypanosomal Activity: Several studies have highlighted the potential of quinoxaline derivatives as antitrypanosomal agents. A series of 2,3-disubstituted quinoxaline derivatives were synthesized and evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Certain compounds from this series displayed high activity at micromolar concentrations against different life cycle stages of the parasite. nih.gov The activity of these compounds was often associated with the presence of methylsulfoxyl, methylsulfonyl, and amine groups, as well as chlorine or bromine substituents. nih.gov The mechanism of action for some quinoline derivatives against Trypanosoma brucei has been linked to the induction of oxidative stress. nih.gov
Antileishmanial Activity: Quinoxaline and its derivatives have shown significant antileishmanial activity. mdpi.comnih.govnih.gov For instance, 2-substituted quinoline alkaloids have demonstrated in vitro activity against the extracellular forms of Leishmania species. nih.gov Some of these compounds were found to be more potent than the reference drug N-methylglucamine antimonate in an in vivo model of New World cutaneous leishmaniasis. nih.gov Furthermore, new quinoxaline di-N-oxides containing amino acid side chains have been synthesized and screened for their activity against both promastigote and amastigote forms of Leishmania. mdpi.com Certain 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives also exhibited good activity against Leishmania infantum. nih.gov The presence of halogen substituents on the quinoxaline core has been noted to enhance antileishmanial activity in some series of compounds. researchgate.net
Table 1: Antiparasitic Activity of Selected Quinoxaline Derivatives
| Compound Class | Target Parasite | Key Findings |
|---|---|---|
| 2,3-disubstituted quinoxalines | Trypanosoma cruzi | Active at micromolar concentrations against various parasite stages. nih.gov |
| 2-substituted quinoline alkaloids | Leishmania amazonensis, Leishmania venezuelensis | More potent than N-methylglucamine antimonate in an in vivo model. nih.gov |
| Quinoxaline di-N-oxides | Leishmania amazonensis, Leishmania donovani | Showed activity against promastigote forms of the parasites. mdpi.com |
| 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxides | Leishmania infantum | Two compounds demonstrated good activity against the parasite. nih.gov |
Antidiabetic Effects
The quinoxaline scaffold has been identified as a promising framework for the development of novel antidiabetic agents. researchgate.net Various derivatives have been synthesized and evaluated for their potential to manage diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia. ijbpas.com
One of the mechanisms through which quinoxaline derivatives may exert their antidiabetic effects is by inhibiting key enzymes involved in carbohydrate metabolism. For instance, certain 2-aryl quinoxaline derivatives have been shown to be potent inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in the digestion of carbohydrates. researchgate.net By inhibiting these enzymes, these compounds can delay the absorption of glucose from the intestine, thereby helping to control postprandial hyperglycemia.
Furthermore, some quinoxalinone derivatives have been designed and evaluated for their hypoglycemic activity. frontiersin.org In one study, compounds 5i and 6b demonstrated stronger hypoglycemic effects than the lead compounds and were comparable to the positive control, pioglitazone. frontiersin.org The proposed mechanism for these compounds involves the alleviation of cellular oxidative stress and the modulation of interactions among GLUT4, SGLT2, and GLUT1 proteins, which are all involved in glucose transport. frontiersin.org
Additionally, quinoxaline derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for the treatment of type 2 diabetes. nih.gov The quinoxaline scaffold is considered a bioisostere of the quinazoline (B50416) ring, which is a key component of the DPP-4 inhibitor linagliptin. nih.gov
Antioxidant Properties
Quinoxaline derivatives have been recognized for their significant antioxidant properties. mdpi.com The ability of these compounds to counteract oxidative stress is a key aspect of their therapeutic potential, as reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, including inflammation, neurodegenerative disorders, and cancer. unav.edu
Several studies have reported the synthesis and evaluation of novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives for their antioxidant activities. unav.edunih.gov These compounds have demonstrated important scavenging activities against various free radicals. nih.govresearchgate.net The antioxidant capacity of these derivatives is often evaluated in conjunction with their other biological activities, such as anti-inflammatory effects, due to the close relationship between oxidative stress and inflammation. unav.edu
In one study, a series of new quinoxaline derivatives were synthesized and screened for their antioxidant activity, among other properties. journalajrb.comresearchgate.net The results indicated that some of these derivatives could effectively decrease intracellular ROS, highlighting their potential to mitigate oxidative damage at a cellular level. journalajrb.comresearchgate.net The development of compounds with dual anti-inflammatory and antioxidant activities is considered a valuable strategy for addressing diseases with complex pathologies. unav.edu
Lipid Metabolism Regulation (e.g., PPARα/CPT1 activation)
The regulation of lipid metabolism is a critical therapeutic target for a variety of metabolic disorders, including nonalcoholic fatty liver disease (NAFLD). nih.gov While direct evidence for the role of this compound in lipid metabolism regulation is not extensively detailed, related heterocyclic structures and quinoxaline derivatives have been shown to influence lipid homeostasis.
Peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1) are key regulators of fatty acid oxidation. nih.gov Activation of PPARα leads to the upregulation of genes involved in fatty acid transport and catabolism, including CPT1, which is the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. nih.govnih.gov A series of novel indole ethylamine (B1201723) derivatives have been designed and synthesized as dual-target agents for PPARα and CPT1a. nih.gov One of these compounds effectively activated both targets and demonstrated a significant reduction in intracellular triglyceride accumulation in an in vitro model of NAFLD. nih.gov This was associated with the upregulation of hormone-sensitive triglyceride lipase (HSL) and adipose triglyceride lipase (ATGL), as well as the phosphorylation of acetyl-CoA carboxylase (ACC), indicating an impact on both lipolysis and fatty acid oxidation. nih.gov
Furthermore, a study on the biological activity of various quinoxaline derivatives investigated their effects on palmitate-induced lipid accumulation in HepG2 cells. researchgate.net This suggests that the quinoxaline scaffold itself can be a basis for the development of compounds that modulate lipid metabolism in hepatocytes.
In Vivo Efficacy Studies in Disease Models
While research specifically detailing the in vivo efficacy of this compound is limited in publicly available literature, studies on structurally related quinoxaline derivatives provide insights into the potential therapeutic applications of this class of compounds in various disease models.
Derivatives of the broader quinoxaline class have been evaluated in animal models for a range of conditions, including cancer, infectious diseases, and neurological disorders. For instance, certain quinoxaline derivatives have shown the ability to inhibit tumor growth in xenograft models of cancer. In the context of infectious diseases, various analogs have been tested against bacterial and parasitic infections in murine models, demonstrating the potential of the quinoxaline core in developing new anti-infective agents. Furthermore, in the realm of neuroscience, some quinoxaline compounds have been assessed for their efficacy in animal models of epilepsy and other neurological conditions, with some derivatives showing promising anticonvulsant activities.
It is important to note that these studies have been conducted on a variety of quinoxaline scaffolds, and the specific substitution pattern on the quinoxaline ring and the nature of the side chains significantly influence the in vivo efficacy. Direct in vivo studies on this compound and its close derivatives are necessary to fully elucidate their therapeutic potential in specific disease models.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different chemical modifications to the molecule affect its pharmacological properties, guiding the design of more potent and selective compounds.
Influence of Quinoxaline Ring Substitutions
Modifications to the quinoxaline ring system play a crucial role in modulating the biological activity of these compounds. The introduction of various substituents on the benzene (B151609) portion of the quinoxaline nucleus can significantly impact potency and selectivity.
Key SAR findings for different classes of quinoxaline derivatives indicate that:
Electron-donating and electron-withdrawing groups: The electronic properties of substituents on the quinoxaline ring can influence activity. For some series of anticancer quinoxalines, the presence of electron-releasing groups like methoxy (OCH3) is essential for activity, while electron-withdrawing groups such as fluorine (F) can decrease it. mdpi.com In other cases, strong electron-withdrawing groups on the aryl group or the main core have been shown to increase inhibition efficiency for certain enzymes.
Positional Isomerism: The position of the substituent on the quinoxaline ring is also critical. The specific placement of functional groups can alter the molecule's interaction with its biological target, leading to variations in activity.
Heterocyclic Fused Rings: The fusion of additional heterocyclic rings to the quinoxaline core can lead to compounds with enhanced biological profiles.
Table 1: Influence of Quinoxaline Ring Substitutions on Biological Activity
| Substitution Position | Substituent Type | General Effect on Activity |
| Benzene Ring | Electron-Donating (e.g., OCH3) | Can be essential for activity in some anticancer derivatives. mdpi.com |
| Benzene Ring | Electron-Withdrawing (e.g., F, NO2) | Can decrease activity in some anticancer series but increase it in others. mdpi.com |
| Pyrazine (B50134) Ring | Various Substituents | Significantly impacts target binding and overall activity. |
Role of Ethylamine Chain Modifications
The ethylamine side chain at the 2-position of the quinoxaline ring is a critical determinant of the pharmacological profile of these derivatives. Modifications to this chain can profoundly affect the compound's interaction with its biological target, as well as its pharmacokinetic properties.
SAR studies on related quinoxaline derivatives highlight several important aspects of side-chain modification:
Linker Type: The nature of the chemical linker connecting a functional group to the quinoxaline core is important. For instance, in some anticancer quinoxaline series, an aliphatic linker like a methylene (B1212753) (-CH2-) group fused to the aromatic ring at the second position is essential for activity. mdpi.com In other series, an NH-CO linker at the second position increased activity, while aliphatic linkers decreased it. mdpi.com
Chain Length and Branching: The length and branching of the side chain can influence binding affinity and selectivity. Optimal chain length is often required for effective interaction with the target protein.
Terminal Functional Groups: The functional group at the terminus of the ethylamine chain is a key modulator of activity. For example, the presence of primary, secondary, or tertiary amines can lead to different pharmacological effects. In one study, a secondary amine at the third position from the quinoxaline ring increased activity, while primary and tertiary amines decreased it. mdpi.com
Table 2: Role of Side Chain Modifications on Biological Activity
| Modification | Observation |
| Linker Type | Aliphatic linkers can be essential for activity in some series. mdpi.com |
| Amine Substitution | The degree of substitution (primary, secondary, tertiary) can significantly impact activity. mdpi.com |
Impact of Chiral Centers on Efficacy
The introduction of a chiral center, for instance, by substitution on the ethylamine side chain, can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different pharmacological properties. The three-dimensional arrangement of atoms in a molecule can be critical for its interaction with a chiral biological target, such as a receptor or an enzyme.
While specific studies on the impact of chiral centers in this compound derivatives are not extensively reported, general principles of medicinal chemistry suggest that:
Enantioselectivity: It is common for one enantiomer of a chiral drug to be significantly more potent or have a different pharmacological profile than the other. This is due to the stereospecific nature of drug-receptor interactions.
Improved Therapeutic Index: The use of a single, more active enantiomer can lead to a better therapeutic index by reducing the dose required for efficacy and minimizing off-target effects that might be associated with the less active or inactive enantiomer.
Further research is needed to investigate the stereochemical requirements for the biological activity of chiral this compound derivatives.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body (the mechanism of action and the relationship between drug concentration and effect). Understanding the PK/PD properties of this compound derivatives is crucial for their development as therapeutic agents.
Absorption: The physicochemical properties of the derivatives, such as lipophilicity and ionization state, will influence their absorption from the site of administration.
Distribution: The extent of plasma protein binding and the ability to cross biological membranes, including the blood-brain barrier, will determine the distribution of the compounds to various tissues.
Excretion: The route and rate of elimination of the parent compound and its metabolites will determine the duration of action.
The pharmacodynamics of these compounds will depend on their specific molecular target. The relationship between the concentration of the drug at the target site and the observed pharmacological effect is a key parameter for optimizing dosing regimens.
Potential for Prodrug Development
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The development of prodrugs is a common strategy to overcome undesirable properties of a parent drug, such as poor solubility, low bioavailability, or chemical instability.
For this compound, which contains a primary amine group, several prodrug strategies could be considered. The amine functionality can be temporarily masked with a promoiety that is cleaved in vivo by enzymatic or chemical means to release the active parent drug.
Potential prodrug approaches for amines include:
Amide and Carbamate Prodrugs: The amine can be acylated to form an amide or a carbamate. These linkages can be designed to be susceptible to hydrolysis by enzymes such as amidases or esterases.
N-Mannich Bases: These can be formed by the reaction of the amine with an aldehyde and an amino acid or peptide, potentially targeting peptide transporters for improved absorption.
Acyloxyalkyl and Phosphonooxymethyl Prodrugs: These strategies involve the formation of linkages that can be cleaved by esterases or phosphatases to release the parent amine.
The design of a suitable prodrug for this compound would depend on the specific physicochemical and pharmacokinetic challenges that need to be addressed. The ideal prodrug would exhibit improved properties compared to the parent drug and efficiently release the active compound at the desired site of action.
Derivative and Analog Synthesis for Enhanced Efficacy and Selectivity
Design Principles for 2-Quinoxalin-2-ylethylamine Analogues
The rational design of analogs of this compound is guided by established medicinal chemistry principles aimed at improving potency and selectivity while maintaining or improving metabolic stability. These principles include bioisosteric replacement, the creation of hybrid molecules, and scaffold hopping.
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of an atom or a group of atoms with another that has broadly similar physical or chemical properties. cambridgemedchemconsulting.com This strategy aims to create a new molecule with similar biological properties to the parent compound, potentially improving its pharmacokinetic profile or attenuating toxicity. cambridgemedchemconsulting.commdpi.com For this compound, bioisosteric replacements can be applied to both the quinoxaline (B1680401) ring and the ethylamine (B1201723) side chain.
Quinoxaline Ring Modifications: The benzene (B151609) portion of the quinoxaline ring can be modified by replacing hydrogen atoms with bioisosteres like fluorine. Fluorine substitution can alter the electronic properties of the ring and block metabolic oxidation at that position. cambridgemedchemconsulting.com Furthermore, the entire benzene ring could be replaced with other aromatic systems like pyridine (B92270) or thiophene (B33073) to create quinoline (B57606) or thieno[2,3-b]pyrazine (B153567) analogs, respectively. This can modulate the compound's interaction with target proteins and alter its solubility and metabolic profile. mtieat.org
Ethylamine Side Chain Modifications: The primary amine of the ethylamine group is a key feature for potential hydrogen bonding and salt formation. This group can be replaced with other hydrogen-bond donors and acceptors, such as a hydroxyl or thiol group, though this would significantly alter the basicity. A more conservative approach involves replacing the ethyl linker with other small, rigid, or flexible units to optimize the positioning of the terminal amine.
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Phenyl ring (in quinoxaline) | Pyridyl, Thienyl | Modulate electronics, solubility, and target interactions. mtieat.org |
| C-H (on quinoxaline ring) | C-F, C-Cl | Block metabolic oxidation, alter electronic properties. cambridgemedchemconsulting.com |
| -NH2 (amine) | -OH, -SH | Alter hydrogen bonding capacity and basicity. |
| -CH2-CH2- (ethyl linker) | Cyclopropyl, Oxetane | Introduce conformational rigidity, alter spatial orientation. |
Hybrid molecule design involves covalently linking two or more pharmacophores (biologically active moieties) to create a single molecule with the potential for synergistic or additive effects. researchgate.net This approach can lead to compounds that interact with multiple targets or that have an enhanced affinity for a single target by engaging with multiple binding sites. researchgate.netnih.gov
For this compound, the terminal amine provides a convenient attachment point for other pharmacophores. For example, it could be linked to moieties known for specific biological activities, such as:
1,3,4-Oxadiazoles: These heterocycles are present in numerous compounds with a wide range of activities. nih.gov
Sulfonamides: The sulfonamide group is a key feature in many antibacterial and diuretic drugs. mdpi.com
Triazoles: This moiety can be used to link different pharmacophores and is known to participate in hydrogen bonding. nih.govacs.org
The design strategy would involve synthesizing hybrids where the this compound scaffold is connected to another pharmacophore via a stable linker, allowing both units to exert their biological effects. nih.govnih.gov
Scaffold hopping is a creative approach in drug discovery that aims to identify structurally novel compounds by replacing the core molecular framework (the scaffold) of a known active compound while retaining its key biological activity. mdpi.com This can lead to new intellectual property, improved properties, and novel structure-activity relationships (SAR). mdpi.com
Starting from this compound, scaffold hopping could involve replacing the quinoxaline core with other bicyclic heterocycles that can project a side chain in a similar three-dimensional orientation. Potential replacement scaffolds include:
Quinazoline (B50416): An isomer of quinoxaline, which may present different hydrogen bonding patterns to a target. mdpi.com
Benzimidazole (B57391): Offers a different arrangement of nitrogen atoms and hydrogen-bond donating/accepting capabilities.
Thieno[3,2-d]pyrimidine: This scaffold replaces the benzene ring of a purine (B94841) or quinazoline with a thiophene ring, altering the molecule's shape and electronic properties. mdpi.com
The goal is to maintain the essential pharmacophoric features—typically the aromatic system and the basic nitrogen—while exploring new chemical space. mdpi.com
Synthesis and Evaluation of N-Substituted this compound Derivatives
Modification of the terminal amino group of this compound through N-substitution is a direct method to explore SAR. Introducing various substituents can influence the compound's lipophilicity, basicity, and ability to form hydrogen bonds, thereby affecting its biological activity.
The synthesis of N-substituted derivatives typically involves standard amination or amidation reactions. For instance, reacting this compound with various alkyl halides, acyl chlorides, or sulfonyl chlorides would yield N-alkyl, N-acyl, and N-sulfonyl derivatives, respectively. mdpi.comnih.gov
A study on N-substituted quinoxaline-2-carboxamides revealed that the nature of the substituent on the nitrogen atom significantly impacts biological activity. mdpi.com For instance, N-benzyl derivatives were generally found to have better antimycobacterial activity than the corresponding N-phenyl derivatives. mdpi.com Similar principles can be applied to the this compound scaffold.
| Derivative Class | General Structure | Potential Impact on Properties | Representative Substituents |
| N-Alkyl | Quinoxaline-CH2CH2-NHR | Increased lipophilicity, altered basicity | Methyl, Ethyl, Cyclohexyl, Benzyl nih.gov |
| N-Acyl | Quinoxaline-CH2CH2-NHCOR | Neutralized basicity, H-bond acceptor | Acetyl, Benzoyl |
| N-Sulfonyl | Quinoxaline-CH2CH2-NHSO2R | Acidic N-H, H-bond donor/acceptor | Phenylsulfonyl, Tolylsulfonyl mdpi.com |
| N-Aryl | Quinoxaline-CH2CH2-NHAr | Altered conformation and electronics | Phenyl, Pyridyl |
Evaluation of these derivatives against specific biological targets would establish a clear SAR, guiding further optimization. For example, testing against various cell lines or enzymes would reveal which substituents enhance potency and selectivity. mdpi.com
Synthesis and Evaluation of Quinoxaline Ring-Modified Analogues
Modifying the core quinoxaline ring by introducing substituents on the benzene portion is another key strategy for enhancing efficacy and selectivity. Substituents can influence the electronic nature of the ring system, affect its metabolism, and introduce new points of interaction with a biological target.
The synthesis of these analogues often starts with a substituted o-phenylenediamine (B120857), which is then cyclized to form the desired substituted quinoxaline. sapub.orgnih.gov Common substituents explored include halogens (F, Cl, Br), alkyl groups (e.g., methyl), and alkoxy groups (e.g., methoxy).
Structure-activity relationship studies on various quinoxaline derivatives have shown that the position and nature of substituents are critical for activity. nih.govmdpi.com For example, in a series of quinoxaline derivatives evaluated as acetylcholinesterase inhibitors, the introduction of a 6-amino group significantly increased potency, whereas 6-chloro or 6-nitro groups led to diminished activity. mdpi.com
| Substituent (R) | Position on Ring | Synthetic Approach | Observed Effect on Activity (Example Context) |
| -Cl, -NO2 | 6- or 7- | Start with substituted o-phenylenediamine | Often leads to decreased activity in AChE inhibitors. mdpi.com |
| -NH2 | 6- or 7- | Reduction of nitro-derivative | Can significantly increase potency. mdpi.com |
| -CH3 | 2- and/or 3- | Condensation with appropriate dicarbonyl | Can enhance activity depending on the target. nih.govmdpi.com |
| Phenyl | 2- or 3- | Condensation with benzil | May increase lipophilicity and alter binding mode. mdpi.com |
Fused Quinoxaline Systems (e.g., Imidazoquinoxalines, Quinoxaline 1,4-Dioxides)
Creating fused-ring systems by annulating another ring onto the quinoxaline scaffold results in rigid, planar molecules with distinct electronic and steric properties. This can lead to novel biological activities or enhanced potency.
Imidazo[1,2-a]quinoxalines: This tricyclic system is formed by fusing an imidazole (B134444) ring across the N1 and C2 positions of the quinoxaline core. These compounds have been synthesized and evaluated for various biological activities. nih.govnih.gov Synthesis can be achieved through the condensation of appropriate quinoxaline precursors. nih.gov Several derivatives of this class have exhibited significant antitumor and antifungal activities. nih.govnih.gov For example, certain imidazo[1,2-a]quinoxaline (B3349733) derivatives showed potent inhibitory effects against phytopathogenic fungi like Valsa mali and Fusarium solani. nih.gov
Quinoxaline 1,4-Dioxides: The oxidation of both nitrogen atoms in the pyrazine (B50134) ring of quinoxaline yields quinoxaline 1,4-dioxides (QdNOs). nih.gov This structural modification dramatically alters the electronic properties of the molecule and imparts a broad spectrum of biological activities, including antibacterial, antitumor, and antiprotozoal effects. nih.govfrontiersin.org The N-oxide groups can act as hydrogen bond acceptors and are often crucial for biological activity. frontiersin.org SAR studies have shown that substituents on the quinoxaline ring of QdNOs significantly influence their potency. For instance, electron-withdrawing groups at the 6- or 7-position often enhance activity. mdpi.com
| Fused System | Representative Structure | Synthesis Highlight | Key Biological Activities Reported |
| Imidazo[1,2-a]quinoxaline | A tricyclic fused system | Condensation of 2-aminoquinoxaline with α-haloketones | Antifungal, Antitumor nih.govnih.gov |
| Quinoxaline 1,4-Dioxide | Quinoxaline with N=O at positions 1 and 4 | Oxidation of quinoxaline precursor | Antibacterial, Antitumor, Antiprotozoal nih.govfrontiersin.orgnih.gov |
Metal Complexes of this compound Derivatives
The synthesis of metal complexes using derivatives of this compound as ligands has been a strategy to modulate the therapeutic properties of the parent organic molecule. The introduction of a metal center can influence factors such as stability, solubility, and the ability to interact with biological targets.
Coordination Chemistry and Ligand Properties
The coordination chemistry of this compound derivatives is primarily dictated by the nitrogen atoms within the quinoxaline ring system and the terminal amino group of the ethylamine side chain. These nitrogen atoms can act as donor sites, allowing the molecule to function as a ligand and form coordination complexes with various metal ions.
The ethylamine side chain provides flexibility, enabling the ligand to adopt different conformations to accommodate the geometric preferences of the metal center. Derivatives of this compound can act as bidentate or potentially polydentate ligands, depending on the specific derivative and the reaction conditions. For instance, a related compound, 3-[(2-aminoethyl)amino] quinoxalin-2(1H)-one, is synthesized from the reaction of 1,4-dihydroquinoxaline-2,3-dione with ethylene (B1197577) diamine, highlighting the reactivity of the quinoxaline core and the introduction of an aminoalkyl side chain capable of coordination. jocpr.com
The nature of the metal ion (e.g., cobalt(II), nickel(II), copper(II), zinc(II)) and the presence of other functional groups on the quinoxaline ring will influence the resulting complex's stoichiometry, geometry, and stability. Common geometries observed for metal complexes of quinoxaline-based ligands include octahedral and tetrahedral configurations. rdd.edu.iqnih.gov Spectroscopic techniques such as IR, NMR, and UV-Vis, along with elemental analysis and magnetic susceptibility measurements, are crucial for characterizing these metal complexes and elucidating their structures. rdd.edu.iqresearchgate.neteurjchem.com
Table 1: Coordination Properties of Representative Quinoxaline-Based Ligands
| Ligand Type | Metal Ions | Coordination Mode | Resulting Geometry |
| Quinoxaline-2,3-dione Derivatives | Co(II), Ni(II), Cu(II), Cd(II) | Bidentate | Octahedral / Tetrahedral |
| N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine | Co(II), Ni(II), Cu(II), Zn(II) | Multidentate with co-ligand | Octahedral / Distorted Octahedral |
| 3-((propylimino)methyl)quinoxalin-2(1H)-one Schiff base | Co(II), Ni(II), Cu(II), Zn(II) | Tridentate / Tetradentate | - |
This table is illustrative of the coordination behavior of various quinoxaline derivatives, providing a basis for understanding the potential coordination of this compound derivatives.
Enhanced Biological Activities of Metal Complexes
The formation of metal complexes with this compound derivatives can lead to a significant enhancement of their biological activities. This improvement is often attributed to the chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex. This, in turn, facilitates the penetration of the complex through the lipid membranes of microorganisms and cancer cells, thereby enhancing its efficacy.
Research on various quinoxaline derivatives has demonstrated a broad spectrum of pharmacological actions for their metal complexes, including antimicrobial, antifungal, antiviral, and anticancer activities. For example, the Schiff's bases derived from 3-[(2-aminoethyl)amino] quinoxalin-2(1H)-one have been screened for their antimicrobial properties. jocpr.com Another related compound, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b] quinoxaline, has shown activity against the herpes virus, which is attributed to its DNA binding properties. sapub.org
The biological activity of these metal complexes is also influenced by the nature of the metal ion. For instance, copper(II) complexes of quinoxaline derivatives have been noted for their DNA binding and cleavage capabilities, which can contribute to their anticancer properties. nih.gov The ability of these complexes to interact with DNA is a key mechanism underlying their therapeutic potential.
Table 2: Biological Activities of Metal Complexes of Quinoxaline Derivatives
| Quinoxaline Derivative | Metal Ion(s) | Biological Activity |
| N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine | Co(II), Ni(II), Cu(II), Zn(II) | Antimicrobial, DNA binding and cleavage, Antioxidant |
| 3-((propylimino)methyl)quinoxalin-2(1H)-one Schiff base | Co(II), Ni(II), Cu(II), Zn(II) | Antimicrobial, Antioxidant, Anticancer |
| 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b] quinoxaline | Not specified | Antiviral (anti-herpes) |
| 3-[(2-aminoethyl)amino] quinoxalin-2(1H)-one Schiff bases | Not specified | Antimicrobial |
This table summarizes the observed biological activities for metal complexes of various quinoxaline derivatives, suggesting the potential for enhanced efficacy in metal complexes of this compound derivatives.
Analytical Method Development and Validation for 2 Quinoxalin 2 Ylethylamine
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are fundamental in separating 2-Quinoxalin-2-ylethylamine from process-related impurities and degradation products, allowing for accurate purity assessment and quantification. The selection of a specific technique is contingent upon the physicochemical properties of the analyte and the analytical objectives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging a non-polar stationary phase and a polar mobile phase. nih.gov
A typical RP-HPLC method for this compound would involve a C18 column, which provides excellent retention and separation for aromatic and amine-containing compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while providing adequate resolution from potential impurities. nih.govnih.gov Detection is commonly achieved using a UV-Vis detector, as the quinoxaline (B1680401) moiety possesses a strong chromophore, allowing for sensitive detection at a specific wavelength.
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the amine is in its protonated, more water-soluble form, improving peak shape. nih.gov |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 20 min | Ensures separation of early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detector | UV/Vis Diode Array (DAD) | Allows for quantification at the wavelength of maximum absorbance (λmax) and peak purity assessment. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. clinmedjournals.org Due to the relatively low volatility and polar nature of the primary amine group in this compound, direct analysis can be challenging, potentially leading to poor peak shape and thermal degradation. bre.com
To overcome these challenges, a derivatization step is often necessary. nih.gov In this process, the amine group is reacted with a reagent to form a more volatile and thermally stable derivative. For instance, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H bond into a non-polar N-Si bond, making the compound suitable for GC analysis. The analysis would typically be performed on a capillary column with a non-polar stationary phase, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and confirmation. nih.govresearchgate.net
Table 2: Potential GC Method Parameters for Derivatized this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability of the amine. nih.gov |
| Column | DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm | Common non-polar columns for general purpose analysis. clinmedjournals.org |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min | Temperature gradient to separate compounds with different boiling points. |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID provides robust quantification, while MS offers definitive identification. |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. mdpi.com This results in substantially faster analysis times, improved resolution, and enhanced sensitivity. nih.gov
A UPLC method for this compound would be analogous to an HPLC method in terms of column chemistry and mobile phase composition but would be performed on a much shorter timescale. The increased efficiency allows for better separation of closely related impurities. UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), which provides exceptional selectivity and sensitivity, making it ideal for trace-level impurity analysis and quantification. nih.govresearchgate.net
Table 3: Illustrative UPLC Method Parameters for this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm | Sub-2 µm particles provide high efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for LC-MS. |
| Mobile Phase B | Acetonitrile | Standard organic mobile phase for LC-MS. |
| Gradient | 5% B to 95% B over 5 min | Rapid gradient suitable for the high throughput of UPLC. |
| Flow Rate | 0.4 mL/min | Typical flow rate for 2.1 mm ID UPLC columns. |
| Column Temp. | 40 °C | Higher temperatures reduce mobile phase viscosity and improve efficiency. |
| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high sensitivity and specificity for quantification. nih.gov |
Spectroscopic Methods for Quantitative Analysis
While chromatographic techniques separate components of a mixture, spectroscopic detectors are essential for their quantification. For this compound, UV-Visible spectroscopy is the most common quantitative method when coupled with a liquid chromatograph.
The quantification relies on the Beer-Lambert law, which states that the absorbance of a substance is directly proportional to its concentration in a solution. A calibration curve is constructed by injecting known concentrations of a this compound reference standard and plotting the resulting peak area against concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. google.com
Other spectroscopic techniques can also be applied. For instance, multivariate analysis of spectral data from methods like Near-Infrared (NIR) or Raman spectroscopy can be used for qualitative identification and, with proper calibration models, for quantitative analysis. americanpharmaceuticalreview.com Techniques like Principal Component Analysis (PCA) can help in differentiating between materials based on their spectral fingerprints. americanpharmaceuticalreview.com
Development of Robust and Validated Analytical Procedures
The development of a reliable analytical method requires a systematic approach to ensure it is suitable for its intended purpose. This process culminates in method validation, which provides documented evidence that the procedure meets the standards for accuracy, precision, and robustness. fda.govveranova.com Validation is performed in accordance with guidelines from regulatory bodies, such as the International Council for Harmonisation (ICH) Q2(R1). researchgate.net
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.gov
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. fda.gov
Table 4: Summary of Typical Validation Parameters and Acceptance Criteria (ICH Q2)
| Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | Analyte peak is resolved from all other peaks. | Ensures the signal is from the target compound only. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional response to concentration. |
| Accuracy | Recovery of 98.0% - 102.0% for the active substance. | Demonstrates the method provides true results. |
| Precision | RSD ≤ 2.0% for repeatability and intermediate precision. | Shows the method is reproducible. |
| LOQ | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. | Defines the lower limit for reliable quantification. |
| Robustness | No significant impact on results from varied parameters. | Confirms method reliability under normal operational variability. |
Method Optimization Strategies
Method optimization is a critical phase in development aimed at achieving the desired separation and performance characteristics. fda.gov Strategies can range from a one-factor-at-a-time (OFAT) approach to more advanced multivariate approaches like Design of Experiments (DoE).
In the context of an HPLC or UPLC method for this compound, key parameters for optimization include:
Mobile Phase Composition: Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of the basic amine. The choice and ratio of the organic solvent (e.g., acetonitrile vs. methanol) affect selectivity and resolution.
Column Chemistry: Screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) can identify the one providing the best separation profile for the specific impurity profile.
Temperature: Optimizing column temperature can improve peak efficiency and alter selectivity.
Gradient Profile: Modifying the slope of the elution gradient can improve the resolution between closely eluting peaks.
DoE is a powerful statistical tool that allows for the simultaneous investigation of multiple parameters and their interactions. This approach provides a comprehensive understanding of the method's performance across a defined experimental space, leading to the identification of a robust operating region where the method is insensitive to minor variations in its parameters. fda.gov
Validation Parameters
The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. For this compound, this involves a comprehensive evaluation of several key parameters to ensure the method is reliable, reproducible, and accurate. europa.eu
Specificity: Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. rroij.com For this compound, this would be demonstrated by showing that the analytical signal is not affected by these other components. This is often achieved by spiking the sample with potential impurities and degradation products and observing that there is no interference with the analyte's signal. rroij.com
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For this compound, this would involve preparing a series of solutions of known concentrations and analyzing them. The results are then plotted to create a calibration curve, and a linear relationship is confirmed if the correlation coefficient (r²) is close to 1. nih.gov
Accuracy: Accuracy refers to the closeness of the measured value to the true value. rroij.com It is typically assessed by determining the recovery of a known amount of this compound spiked into a sample matrix. The acceptance criterion for accuracy is usually that the mean recovery should be within a specified percentage of the actual value, often 98-102%. nih.gov
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. rroij.com Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.
Intermediate precision: The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment. rroij.com
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu This provides an indication of its reliability during normal usage. For a high-performance liquid chromatography (HPLC) method for this compound, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. nih.gov
Below is an illustrative data table summarizing typical validation parameters and acceptance criteria for an HPLC assay of this compound.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Mean recovery of 98.0% to 102.0% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Robustness | RSD of results should be within acceptable limits when method parameters are varied. |
Impurity Profiling and Stability-Indicating Methods
Impurity profiling involves the identification and quantification of impurities in a drug substance. rroij.com The development of a stability-indicating analytical method is crucial for this purpose, as it can separate and quantify the drug substance from its potential degradation products that may form under various stress conditions. nih.gov
For this compound, a stability-indicating HPLC method would be developed by subjecting the compound to forced degradation studies. These studies typically involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions to induce degradation. nih.gov The goal is to generate potential degradation products and ensure that the analytical method can resolve them from the parent compound and from each other. nih.gov
The development of such a method for a related quinoxaline compound, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid, has demonstrated the successful separation of the parent drug from its forced decomposition products using an ODS column and an isocratic elution. nih.gov A similar approach would be applicable to this compound.
An illustrative table of potential impurities for this compound that would be monitored is provided below.
| Impurity Name | Type | Potential Source |
| Quinoxaline | Starting Material | Synthesis |
| 2-(2-Nitroethyl)quinoxaline | Intermediate | Synthesis |
| 2-Quinoxalin-2-ylethanamine N-oxide | Degradation Product | Oxidation |
| Unknown Degradation Product 1 | Degradation Product | Acid Hydrolysis |
| Unknown Degradation Product 2 | Degradation Product | Base Hydrolysis |
Platform Analytical Procedures for Related Quinoxaline-Ethylamine Compounds
Given the structural similarities among quinoxaline-ethylamine derivatives, it is often possible to develop platform analytical procedures. These are standardized methods that can be applied to a group of related compounds with minimal modification. This approach can significantly streamline the analytical development process.
For instance, a reversed-phase HPLC method with UV detection is a common platform for the analysis of many quinoxaline derivatives. nih.gov The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be optimized for the specific compound. researchgate.net The use of a diode-array detector (DAD) can provide additional information about the purity of the peaks. researchgate.net
Furthermore, liquid chromatography-mass spectrometry (LC-MS) has become an invaluable tool for the analysis of pharmaceutical compounds and their impurities. chromatographyonline.com An LC-MS/MS method could serve as a platform for the sensitive and selective quantification of various quinoxaline-ethylamine compounds and their metabolites in complex matrices. nih.gov The development of a simultaneous analytical method for various amines has shown the feasibility of creating broad-ranging analytical platforms. nih.gov
This platform approach allows for the efficient transfer of knowledge and analytical methodologies across a portfolio of related compounds, saving time and resources in pharmaceutical development.
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Applications
The quinoxaline (B1680401) nucleus is a versatile pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications. Future research on 2-Quinoxalin-2-ylethylamine could logically commence with its evaluation in areas where other 2-substituted quinoxalines have shown promise.
Anticancer Activity : Numerous quinoxaline derivatives have been reported to exhibit potent anticancer activities. For instance, certain 2-substituted quinoxalines have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer. The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as topoisomerase II and epidermal growth factor receptor (EGFR). Future studies could involve screening This compound against a panel of cancer cell lines to determine its potential as an anticancer agent.
Antimicrobial Activity : The quinoxaline scaffold is a core component of several antimicrobial agents. Derivatives with substitutions at the 2-position have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The exploration of This compound for its antimicrobial properties could lead to the development of new antibiotics or antifungal agents, which is of critical importance in the face of rising antimicrobial resistance.
Neurological and Neuropsychiatric Disorders : Quinoxaline derivatives have also been investigated for their potential in treating neurological and neuropsychiatric disorders. Some have been identified as potent antagonists of serotonin (B10506) and dopamine (B1211576) receptors, suggesting their utility as antipsychotic agents. Given the structural features of This compound , its interaction with central nervous system targets could be a fruitful area of investigation.
Table 1: Examples of Therapeutic Activities of 2-Substituted Quinoxaline Derivatives
| Compound Class | Therapeutic Area | Example of Investigated Activity |
| 2-Aryl-quinoxalines | Anticancer | Antiproliferative activity against breast cancer cells (MCF-7) |
| 2-Heteroaryl-quinoxalines | Antimicrobial | Activity against Staphylococcus aureus and Escherichia coli |
| Tetracyclic quinoxalines | Neurological Disorders | Antagonism of serotonin (5-HT2A) and dopamine (D2) receptors |
Advanced Drug Delivery Systems for this compound
To enhance the potential therapeutic efficacy of This compound , future research could focus on the development of advanced drug delivery systems. These systems can improve solubility, stability, and bioavailability, and enable targeted delivery to specific tissues or cells.
Nanoparticle-based Delivery : Encapsulating This compound within polymeric nanoparticles or lipid-based nanocarriers could offer several advantages. These include protection from premature degradation, controlled release profiles, and the potential for surface functionalization to target specific cell types, thereby increasing efficacy and reducing potential side effects.
Liposomal Formulations : Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic drugs. Formulating This compound within liposomes could improve its pharmacokinetic profile and facilitate its transport across biological membranes.
Prodrug Strategies : Another avenue of exploration is the design of prodrugs of This compound . This would involve chemically modifying the molecule to improve its drug-like properties, such as solubility or membrane permeability. The prodrug would then be converted to the active form of the compound at the target site.
Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and development. These computational tools can be instrumental in exploring the therapeutic potential of This compound .
Predictive Modeling : AI and ML algorithms can be trained on large datasets of known bioactive molecules to predict the potential therapeutic activities of new compounds. By analyzing the structural features of This compound , these models could predict its likely biological targets and potential efficacy in various disease models.
De Novo Design : Generative AI models can design novel derivatives of This compound with optimized properties. By defining desired characteristics, such as enhanced potency or reduced toxicity, these algorithms can propose new molecular structures for synthesis and testing, accelerating the drug discovery process.
Structure-Activity Relationship (SAR) Studies : AI can be employed to analyze the structure-activity relationships of a series of This compound analogs. This can help in identifying the key structural motifs responsible for biological activity and guide the rational design of more potent and selective compounds.
Integration with Systems Biology and Network Pharmacology
A systems-level understanding of the biological effects of a compound is crucial for modern drug development. Systems biology and network pharmacology offer powerful approaches to elucidate the complex interactions of a drug within a biological system.
Target Identification and Pathway Analysis : By employing proteomic and transcriptomic approaches, researchers can identify the molecular targets of This compound within a cell. Subsequent pathway analysis can reveal the broader biological pathways and networks that are modulated by the compound.
Network Pharmacology : This approach aims to understand the effects of a drug on the entire biological network rather than on a single target. By constructing drug-target-disease networks, researchers can predict the polypharmacology of This compound , including its potential therapeutic effects and off-target interactions that might lead to side effects. This holistic view can aid in identifying novel therapeutic indications and understanding the compound's mechanism of action in a broader biological context.
Sustainable Synthesis and Green Chemistry Innovations
The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. Future research on This compound should incorporate the principles of green chemistry.
Catalyst-free and Solvent-free Reactions : Traditional methods for quinoxaline synthesis often rely on harsh reaction conditions and toxic solvents. Recent advancements have focused on catalyst-free and solvent-free approaches, or the use of greener solvents like water or ethanol (B145695). These methods reduce the environmental impact and often lead to higher yields and simpler purification procedures.
Microwave-assisted and Ultrasound-assisted Synthesis : The use of microwave irradiation and ultrasound as energy sources can significantly accelerate reaction times and improve yields in the synthesis of quinoxaline derivatives. These techniques are more energy-efficient compared to conventional heating methods.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
